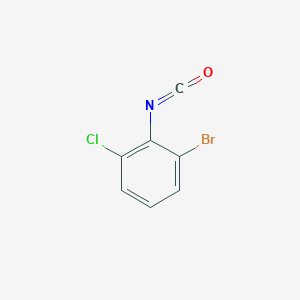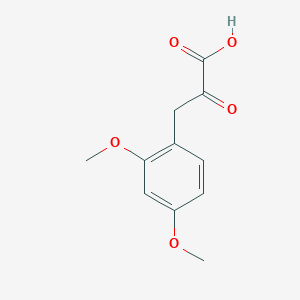
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a pyridine ring substituted with a methyl group and an amino alcohol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations. One common method involves the following steps:
Condensation Reaction: 4-methyl-2-pyridinecarboxaldehyde is reacted with an amine to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Functional Group Transformation: The amine is further reacted with an appropriate reagent to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes are often employed in industrial settings to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group yields 3-Amino-2-(4-methylpyridin-2-yl)propan-1-one.
Reduction: Reduction of the compound can produce 3-Amino-2-(4-methylpyridin-2-yl)propan-1-amine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.
科学研究应用
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the pyridine ring.
3-(2-methylpyridin-4-yl)propan-1-ol: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol is unique due to the presence of both the pyridine ring and the amino alcohol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-amino-2-(4-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-11-9(4-7)8(5-10)6-12/h2-4,8,12H,5-6,10H2,1H3 |
InChI 键 |
OHYPUZKGOHIWPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C(CN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















